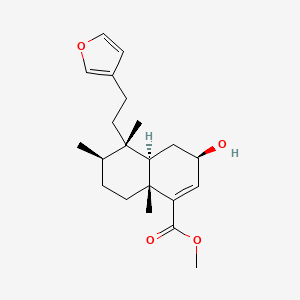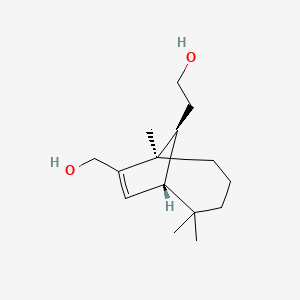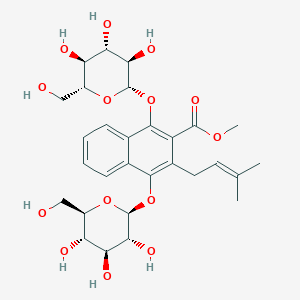
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethoxy-2,3-methylenedioxyxanthone: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It belongs to the class of xanthones, which are known for their diverse biological activities. This compound is characterized by the presence of methoxy and methylenedioxy groups attached to the xanthone core structure .
准备方法
Synthetic Routes and Reaction Conditions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone can be synthesized through various synthetic routes. One common method involves the reaction of appropriate substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core. Subsequent methoxylation and methylenedioxy formation are achieved using suitable reagents such as dimethyl sulfate and methylene chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to obtain the desired product .
化学反应分析
Types of Reactions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce xanthene derivatives .
科学研究应用
1,7-Dimethoxy-2,3-methylenedioxyxanthone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
作用机制
The mechanism of action of 1,7-Dimethoxy-2,3-methylenedioxyxanthone involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by:
Inhibiting enzymes: It may inhibit enzymes involved in oxidative stress and inflammation.
Interacting with receptors: The compound can bind to specific receptors, influencing signal transduction pathways.
Modulating gene expression: It may affect the expression of genes related to cell proliferation and apoptosis.
相似化合物的比较
- 1,7-Dihydroxy-2,3-methylenedioxyxanthone
- 1,4-Dimethoxy-2,3-methylenedioxyxanthone
- 7-Hydroxy-1,2-dimethoxyxanthone
- 2,7-Dihydroxy-1-methoxyxanthone
- 1-Methoxy-2,3-methylenedioxyxanthone
Comparison: 1,7-Dimethoxy-2,3-methylenedioxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity in various biological assays and have unique applications in scientific research .
属性
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





